Pectolite

Description

Properties

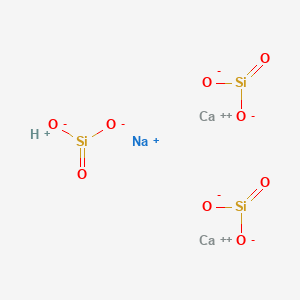

CAS No. |

13816-47-2 |

|---|---|

Molecular Formula |

Ca2HNaO9Si3 |

Molecular Weight |

332.4 |

IUPAC Name |

dicalcium;sodium;dioxido(oxo)silane;hydron |

InChI |

InChI=1S/2Ca.Na.3O3Si/c;;;3*1-4(2)3/q2*+2;+1;3*-2/p+1 |

InChI Key |

ZTGOUSAYHCYNCG-UHFFFAOYSA-O |

SMILES |

[H+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Ca+2].[Ca+2] |

Synonyms |

PECTOLITE |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Pectolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Pectolite (NaCa₂Si₃O₈(OH)), a triclinic inosilicate mineral. The information presented herein is compiled from seminal crystallographic studies and is intended to serve as a detailed reference for researchers and professionals in materials science and related fields.

Core Crystallographic Data

Pectolite belongs to the triclinic crystal system, characterized by three unequal crystallographic axes with oblique angles.[1] Its crystal structure was first determined by M.J. Buerger in 1956 and later refined by C.T. Prewitt in 1967.[2][3][4] The fundamental crystallographic properties are summarized in the table below.

| Property | Value | Reference |

| Crystal System | Triclinic | [1] |

| Space Group | P1 | [2] |

| Formula Units (Z) | 2 | [5] |

Lattice Parameters

The lattice parameters of Pectolite have been determined and refined over the years through various single-crystal X-ray diffraction studies. The table below presents a comparison of the unit cell dimensions from key publications. The slight variations in the reported values can be attributed to differences in experimental conditions, sample composition, and refinement techniques.

| Lattice Parameter | Buerger (1956) | Prewitt (1967) | RRUFF Database |

| a (Å) | Value not explicitly stated | 7.988(1) | 7.99 |

| b (Å) | Value not explicitly stated | 7.040(1) | 7.04 |

| c (Å) | Value not explicitly stated | 7.025(1) | 7.02 |

| α (°) | Value not explicitly stated | 90.52(2) | 90.05 |

| β (°) | Value not explicitly stated | 95.18(2) | 95.00 |

| γ (°) | Value not explicitly stated | 102.47(2) | 102.467 |

| Volume (ų) | Value not explicitly stated | 383.99 | 384.09 |

Atomic Coordinates

The refined atomic coordinates from Prewitt's 1967 study provide the precise positions of each atom within the Pectolite unit cell. These coordinates are essential for understanding the bonding environment and the overall crystal structure.

| Atom | x | y | z |

| Na | 0.2688 | 0.1788 | 0.8415 |

| Ca(1) | 0.0033 | 0.6729 | 0.0193 |

| Ca(2) | 0.4967 | 0.6729 | 0.0193 |

| Si(1) | 0.2871 | 0.8015 | 0.4102 |

| Si(2) | 0.2117 | 0.3015 | 0.4102 |

| Si(3) | 0.0000 | 0.0000 | 0.0000 |

| O(1) | 0.2529 | 0.9855 | 0.2941 |

| O(2) | 0.2471 | 0.6145 | 0.2941 |

| O(3) | 0.0985 | 0.7307 | 0.5303 |

| O(4) | 0.4015 | 0.7307 | 0.5303 |

| O(5) | 0.2941 | 0.2693 | 0.2693 |

| O(6) | 0.2059 | 0.2693 | 0.2693 |

| O(7) | 0.0000 | 0.5000 | 0.0000 |

| O(8) | 0.5000 | 0.5000 | 0.0000 |

| O(9) | 0.0000 | 0.0000 | 0.5000 |

| H | 0.162 | 0.625 | 0.530 |

Experimental Protocols

The determination and refinement of Pectolite's crystal structure involved meticulous experimental procedures, primarily centered around single-crystal X-ray diffraction.

Crystal Selection and Preparation

A suitable single crystal of Pectolite, free from significant defects and twinning, was selected for analysis. The crystal was mounted on a goniometer head for precise orientation within the X-ray beam.

Initial Structure Determination (Buerger, 1956)

The initial crystal structure of Pectolite was solved using the Patterson function method.[2] This technique, a cornerstone of crystallography, utilizes the intensities of the diffracted X-rays to generate a map of interatomic vectors within the crystal.

-

Data Collection: X-ray diffraction data were collected using the oscillating-crystal method.

-

Symmetry Determination: The triclinic symmetry of Pectolite was confirmed through the analysis of the diffraction patterns.[2]

-

Patterson Projections: Three-dimensional Patterson projections, P(uv), P(vw), and P(uw), were calculated from the measured intensities.

-

Structure Solution: The positions of the heavier atoms (Ca, Na, Si) were determined by analyzing the peaks in the Patterson maps. The locations of the lighter oxygen atoms were subsequently deduced from Fourier syntheses of the electron density.

Structure Refinement (Prewitt, 1967)

The initial structural model proposed by Buerger was further refined to achieve higher accuracy and to locate the position of the hydrogen atom.

-

Data Collection: Three-dimensional X-ray intensity data were collected using a counter-diffractometer.[3][4] This method provides more accurate intensity measurements compared to photographic methods.

-

Radiation: The specific X-ray wavelength used for data collection was CuKα (λ = 1.5418 Å).

-

Least-Squares Refinement: The atomic coordinates and thermal parameters were refined using a least-squares method. This iterative process minimizes the difference between the observed and calculated structure factors.

-

Hydrogen Atom Location: The position of the hydrogen atom was determined from a difference Fourier map, which reveals regions of residual electron density.[6]

Visualization of the Crystallographic Workflow

The logical flow of determining the crystal structure of Pectolite, from initial sample analysis to the final refined model, is depicted in the following diagram.

Caption: Workflow for the determination and refinement of Pectolite's crystal structure.

References

- 1. rruff.net [rruff.net]

- 2. Crystallography. Structural resolution. The Patterson function and the Patterson method [xtal.iqf.csic.es]

- 3. fiveable.me [fiveable.me]

- 4. Patterson function - Wikipedia [en.wikipedia.org]

- 5. Refinement of the structure of pectolite, Ca2NaHSi3O9 [degruyterbrill.com]

- 6. Marshallsussmanite, NaCaMnSi3O8(OH), a new pectolite-group mineral providing insight into hydrogen bonding in pyroxenoids | Mineralogical Magazine | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Chemical Formula and Composition of Pectolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, composition, and analytical methodologies for the mineral Pectolite. The information is presented to serve as a foundational resource for professionals in scientific research and development.

Chemical Formula and Structure

Pectolite is a sodium calcium inosilicate hydroxide mineral.[1] Its accepted chemical formula is:

NaCa₂Si₃O₈(OH) [2][3][4][5][6][7][8]

Pectolite belongs to the wollastonite group of minerals and crystallizes in the triclinic system.[2][6][7][8][9] The structure consists of interconnected chains of silicate tetrahedra.[9]

Chemical Composition

The theoretical composition of pure Pectolite can be expressed in terms of both elemental and oxide weight percentages. However, natural samples often contain impurities.

The ideal elemental and oxide compositions calculated from the end-member formula are summarized in the table below.

| Element | Weight % | Oxide | Weight % |

| Oxygen (O) | 43.32 | SiO₂ | 54.23 |

| Silicon (Si) | 25.35 | CaO | 33.74 |

| Calcium (Ca) | 24.11 | Na₂O | 9.32 |

| Sodium (Na) | 6.92 | H₂O | 2.71 |

| Hydrogen (H) | 0.30 | ||

| Total | 100.00 | Total | 100.00 |

Data sourced from multiple references.[2][3]

Common impurities found in Pectolite include potassium (K), iron (Fe), magnesium (Mg), and aluminum (Al).[2][8] In the blue variety of Pectolite, known as Larimar, trace amounts of copper (Cu) are responsible for the coloration, where Cu²⁺ is thought to substitute for calcium in the crystal structure.[6][10]

Experimental Protocols for Compoitional Analysis

The determination of the chemical formula and composition of minerals like Pectolite involves a combination of analytical techniques and stoichiometric calculations.

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): This is a primary method for determining the elemental composition of a mineral sample. A focused beam of electrons scans the sample, causing the emission of characteristic X-rays from each element present. The energy of these X-rays is used to identify the elements, and their intensity is used to quantify their concentrations.[10]

-

X-ray Powder Diffraction (XRD): This technique is used to identify the mineral's crystal structure and to confirm its identity. The sample is exposed to X-rays, and the resulting diffraction pattern is unique to the mineral's atomic arrangement. For Pectolite, XRD would confirm its triclinic crystal system.[10]

-

Electron Microprobe Analysis (EMPA): Similar to SEM-EDX, EMPA provides quantitative elemental analysis but with higher accuracy and precision. It is a standard method for obtaining the oxide weight percentages of minerals.

The chemical formula of a mineral is calculated from its oxide weight percentages through a standardized procedure. The general steps are as follows:

-

Convert Weight Percent to Molecular Proportions: Divide the weight percentage of each oxide by its molecular weight.

-

Calculate Oxygen Proportions: Multiply the molecular proportion of each oxide by the number of oxygen atoms in its chemical formula.

-

Normalize to a Fixed Number of Oxygens: Sum the oxygen proportions. For Pectolite, the formula is based on 9 anions (8 oxygens and 1 hydroxyl group). A normalization factor is calculated by dividing the ideal number of anions by the sum of the oxygen proportions.

-

Determine Cation Proportions: Multiply the molecular proportion of each oxide by the number of cations in its formula and then by the normalization factor. This gives the number of each cation in the mineral's formula unit.

This process allows researchers to determine the empirical formula from experimental data and assess the extent of ionic substitution within the crystal lattice.[11][12][13][14]

Visualizations

Caption: Workflow for the chemical and structural analysis of Pectolite.

Caption: Hierarchical classification of Pectolite and its relation to Larimar.

References

- 1. geologypage.com [geologypage.com]

- 2. mindat.org [mindat.org]

- 3. Pectolite Mineral Data [webmineral.com]

- 4. geo.libretexts.org [geo.libretexts.org]

- 5. gemologyproject.com [gemologyproject.com]

- 6. grokipedia.com [grokipedia.com]

- 7. gemstones.com [gemstones.com]

- 8. Pectolite (Pectolite) - Rock Identifier [rockidentifier.com]

- 9. geologyscience.com [geologyscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Mineral Formulae Recalculation [serc.carleton.edu]

- 12. d32ogoqmya1dw8.cloudfront.net [d32ogoqmya1dw8.cloudfront.net]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. Mineralogy Exercise 1: Calculating Mineral Formulas [cas.usf.edu]

Pectolite: A Technical Guide to its Geological Occurrence and Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectolite, a sodium calcium silicate hydroxide [NaCa₂(Si₃O₈)(OH)], is a mineral of significant interest due to its varied geological occurrences and distinct crystalline habits. This technical guide provides a comprehensive overview of the geological environments conducive to Pectolite formation, its paragenesis with other minerals, and the physicochemical conditions that govern its crystallization. The document summarizes key quantitative data, outlines available information on experimental synthesis, and presents visual models of its formation pathways to serve as a resource for geological and materials science research.

Geological Occurrence

Pectolite is primarily a secondary mineral, forming through the alteration of pre-existing rocks by hydrothermal fluids. Its presence is a key indicator of specific geological processes and environments.

Primary Geological Settings

Pectolite is predominantly found in the following geological settings:

-

Vesicles and Cavities in Volcanic Rocks: The most common occurrences of Pectolite are within the amygdules and fractures of mafic volcanic rocks such as basalts and diabases.[1][2] These cavities, formed by gas bubbles in the cooling lava, provide ideal sites for the precipitation of minerals from late-stage hydrothermal fluids.[2] Notable localities include Paterson, New Jersey, USA, and various sites in Scotland.

-

Serpentinites and Peridotites: Pectolite is also found in association with serpentinized ultramafic rocks.[3] Its formation in this environment is related to the metasomatic alteration of these rocks by calcium- and sodium-rich fluids.

-

Nepheline Syenites: As a primary mineral, Pectolite can crystallize directly from silica-undersaturated, alkaline magmas, such as nepheline syenites.[3] Occurrences of this type are found at Mont Saint-Hilaire, Quebec, Canada.

-

Contact Metamorphic Zones: The intrusion of magma into calcium-rich sedimentary rocks can lead to the formation of Pectolite in the resulting skarns and contact metamorphic aureoles.

The Unique Case of Larimar

A notable variety of Pectolite is the blue-colored gemstone known as Larimar, found exclusively in the Dominican Republic.[1] This unique coloration is attributed to the presence of trace amounts of copper. Larimar occurs in veins and cavities within altered basaltic volcanic rocks.[1]

Formation of Pectolite

The formation of Pectolite is intrinsically linked to hydrothermal activity and metasomatism, involving the transport of necessary chemical components by heated aqueous solutions.

Physicochemical Conditions of Formation

The crystallization of Pectolite is governed by specific temperature, pressure, and fluid chemistry conditions.

-

Temperature and Pressure: Experimental studies have shown that Pectolite can be synthesized under hydrothermal conditions at approximately 300°C and pressures ranging from 80 to 300 bars. It is known to decompose at temperatures above 620°C. The formation of the Larimar variety is associated with lower temperature hydrothermal fluids.

-

Fluid Chemistry: The formation of Pectolite requires a fluid rich in sodium, calcium, and silica, with a source of hydroxyl ions. The composition of the host rock plays a crucial role in providing these elements. In basaltic environments, the alteration of primary minerals such as plagioclase feldspar and pyroxenes releases calcium and silica, while sodium can be introduced from the hydrothermal fluid itself or from the alteration of sodium-bearing minerals. The presence of water is essential for the hydroxyl component of the mineral.

Paragenesis

Pectolite is frequently found in association with a characteristic suite of minerals, which provides further insight into the conditions of its formation. This mineral assemblage is often referred to as its paragenesis.

Commonly associated minerals include:

-

Zeolites: A group of hydrated aluminosilicate minerals that commonly form in similar hydrothermal environments. Specific zeolites found with Pectolite include Natrolite, Stilbite, and Heulandite.

-

Calcite (CaCO₃): Often precipitates from the same calcium-rich hydrothermal fluids.

-

Prehnite (Ca₂Al(AlSi₃O₁₀)(OH)₂): Another calcium-rich silicate that indicates low-grade metamorphic or hydrothermal conditions.

-

Datolite (CaBSiO₄(OH)): A borosilicate mineral that can be present in some Pectolite-bearing assemblages.

-

Serpentine Group Minerals: In ultramafic settings, Pectolite is associated with minerals like antigorite and chrysotile.

Quantitative Data

The following tables summarize the key quantitative data for Pectolite.

| Chemical Properties | Value | Reference |

| Chemical Formula | NaCa₂(Si₃O₈)(OH) | |

| Physical Properties | Value | Reference |

| Mohs Hardness | 4.5 - 5 | |

| Specific Gravity | 2.7 - 2.9 g/cm³ | |

| Crystal System | Triclinic | |

| Cleavage | Perfect on {100} and {001} | [1][4] |

| Optical Properties | Value | Reference |

| Refractive Index | nα = 1.595 - 1.610, nβ = 1.603 - 1.615, nγ = 1.632 - 1.645 | |

| Birefringence | 0.030 - 0.038 | |

| Luster | Vitreous to silky |

| Experimental Formation Conditions | Value | Reference |

| Synthesis Temperature | ~300 °C | |

| Synthesis Pressure | 80 - 300 bars | |

| Decomposition Temperature | > 620 °C |

Experimental Protocols

Generalized Hydrothermal Synthesis of Pectolite

Objective: To synthesize crystalline Pectolite from precursor materials under controlled hydrothermal conditions.

Materials:

-

Sodium source (e.g., NaOH, Na₂SiO₃)

-

Calcium source (e.g., CaCl₂, Ca(OH)₂)

-

Silica source (e.g., SiO₂, TEOS)

-

Deionized water

-

Mineralizer (optional, to control pH and aid dissolution, e.g., NaOH)

Equipment:

-

Autoclave (Parr bomb or similar) with a chemically inert liner (e.g., Teflon) capable of withstanding the required temperature and pressure.

-

Oven or furnace for heating the autoclave.

-

Balance for weighing reagents.

-

Magnetic stirrer and stir bars.

-

Filtration apparatus (e.g., Büchner funnel, filter paper).

-

Drying oven.

Methodology:

-

Precursor Preparation:

-

Calculate the stoichiometric amounts of sodium, calcium, and silica precursors required to form NaCa₂(Si₃O₈)(OH).

-

Prepare aqueous solutions of the soluble precursors. For insoluble precursors like SiO₂, a fine powder should be used to maximize surface area and reactivity.

-

-

Reaction Mixture Assembly:

-

In the inert liner of the autoclave, combine the precursor solutions/suspensions in the desired stoichiometric ratio.

-

Add deionized water to achieve the desired solution volume and concentration.

-

If necessary, add a mineralizer to adjust the pH of the solution. A basic pH is generally favorable for the dissolution of silica.

-

Place a stir bar in the liner if using a stirring mechanism.

-

-

Hydrothermal Reaction:

-

Seal the autoclave securely according to the manufacturer's instructions.

-

Place the autoclave in the oven or furnace.

-

Heat the autoclave to the target temperature of approximately 300°C. The pressure inside the autoclave will increase due to the heating of the aqueous solution, reaching the range of 80-300 bars.

-

Maintain the reaction at the target temperature and pressure for a sufficient duration to allow for the complete crystallization of Pectolite. The optimal reaction time would need to be determined experimentally.

-

-

Product Recovery and Analysis:

-

After the designated reaction time, turn off the furnace and allow the autoclave to cool to room temperature slowly. Caution: Do not attempt to open the autoclave while it is hot and under pressure.

-

Once cooled, carefully open the autoclave in a fume hood.

-

Collect the solid product by filtration.

-

Wash the product multiple times with deionized water to remove any unreacted precursors or byproducts.

-

Dry the final product in a drying oven at a low temperature (e.g., 60-80°C).

-

Characterize the synthesized material using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) to observe the morphology, and Energy-Dispersive X-ray Spectroscopy (EDS) to verify the elemental composition.

-

Visualizations

The following diagrams illustrate the geological context and formation process of Pectolite.

Caption: Geological settings for Pectolite occurrence.

Caption: Conceptual model of Pectolite formation in basalt.

References

An In-depth Technical Guide to the Physical and Optical Properties of the Mineral Pectolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectolite, a sodium calcium silicate hydroxide mineral with the chemical formula NaCa₂Si₃O₈(OH), is a member of the wollastonite group.[1] While not directly utilized in drug development, a comprehensive understanding of its physical and optical properties is crucial for mineralogists, geologists, and material scientists. This guide provides a detailed overview of these characteristics, the experimental methods used for their determination, and a logical workflow for its identification. A notable gem-quality blue variety of pectolite, known as Larimar, is found exclusively in the Dominican Republic and is prized for its unique coloration.[2][3]

Physical Properties of Pectolite

The physical properties of pectolite are essential for its identification in hand samples and for understanding its behavior. These properties are summarized in the table below, followed by detailed descriptions of the experimental protocols used for their determination.

| Physical Property | Value/Description |

| Hardness (Mohs Scale) | 4.5 - 5 |

| Specific Gravity | 2.7 - 2.9 g/cm³ |

| Crystal System | Triclinic |

| Cleavage | Perfect on {100} and {001} |

| Fracture | Splintery, Uneven, Irregular |

| Luster | Vitreous to silky, sometimes pearly |

| Transparency | Transparent to translucent, can be opaque |

| Color | Colorless, white, gray, pale green, pale blue, pinkish |

| Streak | White |

Experimental Protocols for Physical Property Determination

Method: Mohs Hardness Test

The Mohs scale of mineral hardness characterizes the scratch resistance of various minerals through the ability of a harder material to scratch a softer material.

-

Procedure:

-

Select a fresh, clean surface on the pectolite specimen.

-

Attempt to scratch the surface with an object of known hardness from the Mohs scale (e.g., a copper penny, hardness ~3.5; a steel knife, hardness ~5.5).

-

Observe if a scratch is made. Pectolite, with a hardness of 4.5-5, should be scratched by a steel knife but not by a copper penny.[2]

-

The hardness is determined by identifying which standard minerals scratch the unknown mineral, and which are scratched by it.

-

Method: Pycnometer Method

This method provides a precise measurement of a mineral's specific gravity by determining the mass of a known volume of the mineral.

-

Procedure:

-

The mass of a clean, dry pycnometer (a flask of a known volume) is determined.

-

A sample of pectolite is placed in the pycnometer, and the combined mass is measured.

-

The pycnometer is then filled with a liquid of known density (e.g., distilled water), in which the pectolite is insoluble. The total mass is recorded.

-

The pycnometer is emptied, cleaned, and filled only with the liquid, and its mass is measured.

-

The specific gravity is calculated from these masses, representing the ratio of the mineral's density to the density of the liquid.

-

Method: Hydrostatic Weighing

This method is based on Archimedes' principle and compares the weight of the mineral in air to its weight when submerged in a fluid, typically water.

-

Procedure:

-

The pectolite sample is first weighed in air.

-

The sample is then suspended by a thin thread and weighed while fully submerged in water.

-

The specific gravity is calculated as the weight in air divided by the difference between the weight in air and the weight in water.

-

Method: Single-Crystal X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.

-

Procedure:

-

A small, single crystal of pectolite is mounted on a goniometer and placed in an X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice.

-

The angles and intensities of the diffracted beams are measured by a detector.

-

This diffraction pattern is used to determine the unit cell dimensions and the crystal system, which for pectolite is triclinic.[4]

-

Method: Physical Examination

Cleavage and fracture are determined by observing how a mineral breaks.

-

Procedure:

-

The pectolite specimen is carefully examined for flat, reflective surfaces that indicate cleavage planes. Pectolite exhibits perfect cleavage in two directions.[1][4]

-

If the mineral does not break along cleavage planes, the resulting surface is described as its fracture. Pectolite typically shows a splintery or uneven fracture.[5][6]

-

Method: Visual Inspection

These properties are determined by observing how light interacts with the mineral's surface and passes through it.

-

Procedure:

-

Luster: The surface of the pectolite specimen is observed under a light source to assess how it reflects light. Pectolite's luster is typically described as vitreous (glassy) to silky.[2][6]

-

Transparency: A light source is placed behind the pectolite specimen to determine the degree to which light can pass through it. Pectolite can range from transparent to translucent, and sometimes opaque.[2][3]

-

Method: Visual Inspection and Streak Test

-

Procedure:

-

Color: The color of the pectolite specimen is observed in natural or artificial light. Pectolite is most commonly white or gray, but can also be colorless, pale green, pale blue, or pinkish.[1][2]

-

Streak: The mineral is scraped across an unglazed porcelain plate (streak plate). The color of the powdered mineral left on the plate is its streak. Pectolite has a white streak.[1][5]

-

Optical Properties of Pectolite

The optical properties of pectolite are determined by the interaction of light with its crystalline structure and are crucial for its identification in thin sections using a petrographic microscope.

| Optical Property | Value/Description |

| Optical Character | Biaxial (+) |

| Refractive Indices | nα = 1.594 - 1.610nβ = 1.603 - 1.615nγ = 1.631 - 1.642 |

| Birefringence (δ) | 0.032 - 0.037 |

| 2V Angle | Measured: 50° to 63° |

| Pleochroism | None to very weak; typically colorless in all directions |

Experimental Protocols for Optical Property Determination

Method: Petrographic Microscopy

A petrographic microscope uses polarized light to examine thin sections of minerals.

-

Procedure:

-

A thin section of pectolite is prepared and mounted on the microscope stage.

-

Refractive Index (Immersion Method):

-

The mineral grains in the thin section are observed in plane-polarized light.

-

The Becke line test is performed by slightly raising or lowering the microscope stage. The direction of movement of the bright line (Becke line) relative to the grain boundary indicates whether the mineral has a higher or lower refractive index than the surrounding mounting medium of known refractive index.

-

By using a series of calibrated immersion oils, the refractive indices (nα, nβ, and nγ) of the anisotropic pectolite can be precisely determined.[1]

-

-

Birefringence:

-

With both the polarizer and analyzer engaged (crossed polars), the interference colors of the pectolite grain are observed.

-

The maximum interference color is used in conjunction with the known thickness of the thin section to determine the birefringence, which is the difference between the highest and lowest refractive indices (δ = nγ - nα).[1]

-

-

Optical Character and 2V Angle:

-

A conoscopic lens is used to observe an interference figure. For pectolite, this will reveal a biaxial positive figure.

-

The separation of the isogyres in the interference figure is used to estimate the 2V angle, which is the angle between the two optic axes.[1]

-

-

Method: Petrographic Microscopy

Pleochroism is the property of a mineral to exhibit different colors when viewed from different crystallographic directions in plane-polarized light.

-

Procedure:

-

The thin section of pectolite is observed under plane-polarized light.

-

The microscope stage is rotated, and the mineral grain is observed for any changes in color.

-

Pectolite is reported to have no to very weak pleochroism, appearing colorless in all orientations.[5]

-

Logical Workflow for Pectolite Identification

The following diagram illustrates a logical workflow for the identification and characterization of pectolite based on its physical and optical properties.

Caption: Workflow for the identification of Pectolite mineral.

Signaling Pathways and Logical Relationships

In the context of mineralogy, "signaling pathways" are not directly applicable as they are in biology. However, a logical relationship exists in the formation of pectolite, which can be visualized. Pectolite typically forms as a secondary mineral in the cavities of volcanic rocks or as a result of hydrothermal activity.

Caption: Logical relationship in the formation of Pectolite.

References

An In-depth Technical Guide to Pectolite Mineral Associations in Igneous Rocks

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mineral pectolite and its associations within igneous environments. The document details its geological occurrence, formation conditions, associated mineralogy, and the analytical protocols used for its characterization. Quantitative data are presented in tabular format for clarity and comparative analysis, while key processes and workflows are visualized using diagrams.

Geological Occurrence and Formation Environment

Pectolite, a sodium calcium hydroxide inosilicate with the chemical formula NaCa₂(Si₃O₈)(OH), is primarily formed through hydrothermal processes in various igneous settings.[1][2] Its occurrence is largely confined to two main types of igneous rocks: mafic volcanic rocks and silica-poor intrusive rocks.[3]

1.1 Extrusive (Volcanic) Environments: The most common occurrences of pectolite are as a secondary mineral in the cavities, vesicles, and fractures of mafic volcanic rocks such as basalts and diabases.[4][5][6] These openings are created by gas bubbles escaping from lava as it cools.[7] Subsequently, low-temperature hydrothermal fluids, which are naturally occurring hot waters rich in dissolved minerals, circulate through these voids.[3][4] These fluids, often originating from late-stage magmatic activity or heated meteoric water, leach elements like sodium (Na), calcium (Ca), and silicon (Si) from the host rock's primary minerals (e.g., pyroxenes).[8][9] As these fluids cool and their chemistry changes, pectolite precipitates, often in radiating fibrous or acicular crystalline masses.[2][10] This formation is typically associated with zeolite facies metamorphism, occurring at temperatures below 170-250°C.[8][9][11]

A notable gem-quality blue variety of pectolite, known as Larimar, is found exclusively in the Dominican Republic within altered basaltic lava flows.[4][8] Its unique color is often attributed to trace amounts of copper.[9][12]

1.2 Intrusive (Plutonic) Environments: Pectolite also occurs as a primary mineral in certain types of silica-undersaturated intrusive igneous rocks, specifically nepheline syenites.[2][13][14] In this setting, pectolite crystallizes directly from the magma during the later stages of cooling. Nepheline syenites are relatively rare plutonic rocks characterized by the presence of nepheline and alkali feldspar and a lack of quartz.[15] The formation of primary pectolite indicates a magma composition rich in sodium, calcium, and volatiles, with low silica activity.

Common Mineral Associations

Pectolite is frequently found with a distinct suite of other secondary, low-temperature minerals that form under similar hydrothermal conditions. The specific assemblage can vary depending on the local geology and the composition of the hydrothermal fluids.

-

Zeolite Group Minerals: Pectolite is most commonly associated with zeolites.[1][16] These hydrated aluminosilicate minerals, such as natrolite , heulandite , stilbite , and analcime , form in the same volcanic cavities.[7][16][17][18]

-

Prehnite: This green, calcium-aluminum silicate (Ca₂Al₂Si₃O₁₀(OH)₂) is a very common associate, often found lining cavities in basalt alongside pectolite.[3][5][13]

-

Calcite: As a common late-stage hydrothermal mineral, calcite (CaCO₃) frequently fills the remaining space in vesicles and veins after pectolite and zeolites have crystallized.[1][5][16]

-

Datolite: This calcium borosilicate (CaBSiO₄(OH)) is another typical associate in basaltic environments.[2][14]

-

Apophyllite Group: These complex phyllosilicates, such as Fluorapophyllite-(K), are often found with pectolite and zeolites in volcanic rock vesicles.[13][17][19]

-

Serpentine Group: In altered ultramafic rocks or serpentinites that have been subjected to hydrothermal activity, pectolite can be found in association with serpentine minerals.[1][13]

-

Other Associated Minerals: In specific localities, pectolite can be found with chlorite , quartz , native copper , and chalcocite .[3][9][12] The Larimar variety is often intergrown with natrolite , calcite , and hematite .[8][12]

Quantitative Data

The physical, optical, and chemical properties of pectolite are essential for its identification and for understanding its formation environment.

Table 1: Physical and Optical Properties of Pectolite

| Property | Value / Description | Reference(s) |

|---|---|---|

| Crystal System | Triclinic | [2][14] |

| Crystal Habit | Radiating fibrous, acicular, spheroidal, massive | [2][10] |

| Hardness (Mohs) | 4.5 - 5 | [2][14] |

| Specific Gravity | 2.84 - 2.90 g/cm³ | [2][6] |

| Cleavage | Perfect on {100} and {001} | [2][14] |

| Luster | Silky, Sub-vitreous | [2][14] |

| Color | Colorless, white, grayish, pale blue (Larimar) | [2][14] |

| Streak | White | [14] |

| Optical Class | Biaxial (+) | [2][13] |

| Refractive Indices | nα = 1.594 – 1.610, nβ = 1.603 – 1.614, nγ = 1.631 – 1.642 | [2][13] |

| Birefringence | δ = 0.037 |[2] |

Table 2: Chemical Composition of Pectolite

| Component | Formula / Weight % | Reference(s) |

|---|---|---|

| Chemical Formula | NaCa₂(Si₃O₈)(OH) | [1][2][14] |

| Oxide | Weight % (Ideal) | |

| Na₂O | 9.32% | [20] |

| CaO | 33.74% | [20] |

| SiO₂ | 54.23% | [14][20] |

| H₂O | 2.71% | [20] |

| Common Impurities | K, Fe, Mg, Al, Cu (in Larimar) |[6][9][14] |

Table 3: Common Mineral Associations of Pectolite in Igneous Rocks

| Igneous Host Rock | Common Associated Minerals | Reference(s) |

|---|---|---|

| Basalt / Diabase | Zeolites (Natrolite, Stilbite, Heulandite), Prehnite, Calcite, Datolite, Apophyllite, Chlorite, Quartz, Native Copper, Chalcocite | [3][5][9][13][14][16][17] |

| Nepheline Syenite | Nepheline, Alkali Feldspar, Aegirine, Sugilite | [13][14][20] |

| Serpentinite | Serpentine Group Minerals |[1][13] |

Experimental Protocols for Mineral Analysis

The characterization of pectolite and its mineral associates involves a multi-step analytical approach, from macroscopic examination to detailed crystallographic and chemical analysis.

4.1 Polarized Light Microscopy (PLM) This is a fundamental technique for identifying minerals in thin section and determining their textural relationships (paragenesis).

-

Methodology:

-

Sample Preparation: A slice of the igneous rock is cut, mounted on a glass slide, and ground down to a standard thickness of 30 micrometers. This "thin section" is transparent to light.

-

Microscopic Examination: The thin section is viewed under a petrographic microscope, which is equipped with two polarizing filters.

-

Analysis: Key optical properties are observed. For pectolite, this includes its low relief, high-order interference colors (indicative of its high birefringence), and fibrous habit.[1][13] The relationship of pectolite to the host rock and other secondary minerals (e.g., does it pre-date or post-date zeolites?) can be directly observed, establishing the paragenetic sequence.

-

4.2 X-Ray Diffraction (XRD) XRD provides definitive identification of a mineral by analyzing its unique crystal structure.[1]

-

Methodology:

-

Sample Preparation: A pure mineral sample is carefully extracted from the rock and ground into a very fine, homogenous powder.

-

Data Acquisition: The powder is placed in a diffractometer and bombarded with a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the crystal lattice planes at specific angles (2θ).

-

Analysis: A detector records the intensity of the diffracted X-rays at each angle, producing a unique diffraction pattern. This pattern serves as a "fingerprint" for the mineral. The d-spacings (distances between crystal lattice planes) are calculated from the peak positions and compared to reference patterns in databases like the International Centre for Diffraction Data (ICDD) or the RRUFF project to confirm the identity of pectolite.[13]

-

4.3 Electron Probe Microanalysis (EPMA) / Energy Dispersive X-ray Spectroscopy (EDS) These techniques are used to determine the precise quantitative chemical composition of a mineral at the micron scale.

-

Methodology:

-

Sample Preparation: A polished thin section or a polished grain mount is coated with a thin layer of carbon to make it electrically conductive.

-

Data Acquisition: The sample is placed in the instrument's vacuum chamber. A focused beam of high-energy electrons is directed at a specific point on the mineral. This interaction causes the atoms in the sample to emit characteristic X-rays.

-

Analysis: The energy or wavelength of these X-rays is measured by a detector (EDS or WDS). Since each element emits X-rays at a unique energy/wavelength, the spectrum reveals the elemental composition of the analyzed spot. By comparing the intensity of X-rays from the sample to those from known standards, a precise quantitative chemical analysis can be obtained, allowing for the detection of minor and trace element substitutions in the pectolite formula.[8]

-

Visualizations

Paragenetic Sequence of Secondary Minerals in a Basaltic Vesicle The following diagram illustrates the typical formation sequence of pectolite and its common associates within a vesicle of a host basalt. The process begins with the alteration of the host rock and proceeds with the sequential crystallization of minerals from hydrothermal fluids.

Caption: Paragenetic sequence in a basaltic vesicle.

Experimental Workflow for Pectolite Characterization This diagram outlines the logical flow of analytical techniques used to identify and characterize pectolite and its associated minerals from a rock sample.

Caption: Experimental workflow for mineral characterization.

References

- 1. geologyscience.com [geologyscience.com]

- 2. Pectolite - Wikipedia [en.wikipedia.org]

- 3. home.wgnhs.wisc.edu [home.wgnhs.wisc.edu]

- 4. calvin.edu [calvin.edu]

- 5. rocksandminerals.com [rocksandminerals.com]

- 6. geo.libretexts.org [geo.libretexts.org]

- 7. crystalrivergems.com [crystalrivergems.com]

- 8. GEOLOGY, GEOPHYSICS & ENVIRONMENT [journals.bg.agh.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. minerals.net [minerals.net]

- 11. Zeolite facies - Wikipedia [en.wikipedia.org]

- 12. gemologyproject.com [gemologyproject.com]

- 13. mindat.org [mindat.org]

- 14. Pectolite (Pectolite) - Rock Identifier [rockidentifier.com]

- 15. ALEX STREKEISEN-Syenite- [alexstrekeisen.it]

- 16. geologyscience.com [geologyscience.com]

- 17. minerals.net [minerals.net]

- 18. researchgate.net [researchgate.net]

- 19. Apophyllite - Wikipedia [en.wikipedia.org]

- 20. Pectolite Mineral Data [webmineral.com]

An In-depth Technical Guide to the Triclinic Crystal System of Pectolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectolite, a sodium calcium inosilicate hydroxide with the chemical formula NaCa₂(Si₃O₈)(OH), is a mineral belonging to the wollastonite group.[1][2] It crystallizes in the triclinic crystal system, the least symmetric of the seven crystal systems.[3][4] This lack of symmetry results in unique physical and optical properties. This guide provides a comprehensive technical overview of the triclinic crystal system of Pectolite, focusing on its crystallographic data, the experimental protocols for its characterization, and its structural relationships. The blue variety of Pectolite, known as Larimar, is a popular gemstone, but the interest for scientific and industrial applications lies in its fundamental crystallographic and chemical properties.[5]

Crystallographic Data of Pectolite

Pectolite is characterized by a triclinic crystal lattice with the space group P1 or P-1. The lattice parameters and atomic coordinates have been determined through single-crystal X-ray diffraction studies. The data presented here is based on the seminal work of Prewitt (1967), which provided the refined crystal structure of Pectolite.

Table 1: Unit Cell Parameters of Pectolite

| Parameter | Value |

| a | 7.99 Å |

| b | 7.03 Å |

| c | 7.03 Å |

| α | 90.51° |

| β | 95.21° |

| γ | 102.53° |

| Space Group | P1 |

| Z | 2 |

(Data sourced from Wikipedia[1])

Table 2: Fractional Atomic Coordinates of Pectolite

| Atom | x | y | z |

| Ca1 | 0.8548 | 0.5936 | 0.1449 |

| Ca2 | 0.8467 | 0.0839 | 0.1405 |

| Na | 0.5524 | 0.2596 | 0.3433 |

| Si1 | 0.2185 | 0.4015 | 0.3374 |

| Si2 | 0.2150 | 0.9544 | 0.3440 |

| Si3 | 0.4505 | 0.7353 | 0.1447 |

| O1 | 0.6526 | 0.7871 | 0.1280 |

| O2 | 0.3300 | 0.7043 | -0.0535 |

| O3 | 0.2921 | 0.2031 | 0.3478 |

| O4 | 0.0403 | 0.3844 | 0.2078 |

| O5 | 0.2995 | 0.5222 | 0.5281 |

| O6 | 0.0398 | 0.9328 | 0.2165 |

| O7 | 0.2941 | 0.8306 | 0.5319 |

| O8 | 0.3361 | 0.1558 | 0.3481 |

| O9 | 0.5898 | 0.6128 | 0.2123 |

| H | 0.162 | 0.625 | 0.530 |

(Data sourced from the RRUFF™ Project database, citing Prewitt, C. T. (1967)[5])

Table 3: Selected Interatomic Distances (Bond Lengths) in Pectolite

| Bond | Average Length (Å) |

| Si-O | ~1.63 |

| Ca-O | ~2.36 |

| Na-O | Not specified |

(Data for Si-O and Ca-O bond lengths are general values for silicates and may vary slightly in Pectolite.[6][7][8])

Experimental Protocols

The determination of the crystal structure of Pectolite is primarily achieved through single-crystal X-ray diffraction (SCXRD). The following is a generalized protocol based on standard crystallographic techniques and the historical context of Pectolite's structure refinement.

Single-Crystal X-ray Diffraction (SCXRD) of Pectolite

1. Crystal Selection and Mounting:

-

A suitable single crystal of Pectolite, typically 0.1-0.3 mm in size and free of visible defects, is selected under a polarizing microscope.

-

The crystal is mounted on a goniometer head using a suitable adhesive (e.g., epoxy) or a glass fiber.

2. Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated through a series of angles (φ, ω, and χ scans) to collect a complete set of diffraction data.

-

Diffraction intensities are recorded using a detector (e.g., a CCD or CMOS detector).

-

Data collection is typically performed at low temperatures (e.g., 100 K or 293 K) to reduce thermal vibrations of the atoms.

3. Data Processing:

-

The raw diffraction images are processed to integrate the intensities of the Bragg reflections.

-

Corrections are applied for Lorentz-polarization effects, absorption, and potentially crystal decay.

-

The unit cell parameters are determined and refined from the positions of the reflections.

-

The space group is determined based on the systematic absences of reflections. For Pectolite, this is the triclinic space group P-1.

4. Structure Solution and Refinement:

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and anisotropic displacement parameters are refined using a full-matrix least-squares method.

-

The refinement process minimizes the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).

-

The quality of the refinement is assessed by the R-factor (agreement factor).

-

Difference Fourier maps are used to locate missing atoms, such as hydrogen.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Relationship of Pectolite within the Wollastonite Group.

Crystal Structure of Pectolite

// Define atom colors "Ca" [shape=circle, style=filled, fillcolor="#34A853", label="", width=0.3, height=0.3, fontcolor="#FFFFFF"]; "Na" [shape=circle, style=filled, fillcolor="#4285F4", label="", width=0.25, height=0.25, fontcolor="#FFFFFF"]; "Si" [shape=circle, style=filled, fillcolor="#FBBC05", label="", width=0.2, height=0.2, fontcolor="#202124"]; "O" [shape=circle, style=filled, fillcolor="#EA4335", label="", width=0.15, height=0.15, fontcolor="#FFFFFF"]; "H" [shape=circle, style=filled, fillcolor="#FFFFFF", label="", width=0.1, height=0.1, fontcolor="#202124"];

// Atomic positions (simplified 2D projection for clarity) // Silicon-Oxygen Tetrahedra Chains Si1 [pos="1,2!", label="Si", shape=circle, style=filled, fillcolor="#FBBC05", width=0.2, height=0.2, fontcolor="#202124"]; O1 [pos="0.5,2.5!", label="O", shape=circle, style=filled, fillcolor="#EA4335", width=0.15, height=0.15, fontcolor="#FFFFFF"]; O2 [pos="1.5,2.5!", label="O", shape=circle, style=filled, fillcolor="#EA4335", width=0.15, height=0.15, fontcolor="#FFFFFF"]; O3 [pos="1,1.5!", label="O", shape=circle, style=filled, fillcolor="#EA4335", width=0.15, height=0.15, fontcolor="#FFFFFF"];

Si2 [pos="2.5,2!", label="Si", shape=circle, style=filled, fillcolor="#FBBC05", width=0.2, height=0.2, fontcolor="#202124"]; O4 [pos="2,2.5!", label="O", shape=circle, style=filled, fillcolor="#EA4335", width=0.15, height=0.15, fontcolor="#FFFFFF"]; O5 [pos="3,2.5!", label="O", shape=circle, style=filled, fillcolor="#EA4335", width=0.15, height=0.15, fontcolor="#FFFFFF"]; O6 [pos="2.5,1.5!", label="O", shape=circle, style=filled, fillcolor="#EA4335", width=0.15, height=0.15, fontcolor="#FFFFFF"];

Si3 [pos="4,2!", label="Si", shape=circle, style=filled, fillcolor="#FBBC05", width=0.2, height=0.2, fontcolor="#202124"]; O7 [pos="3.5,2.5!", label="O", shape=circle, style=filled, fillcolor="#EA4335", width=0.15, height=0.15, fontcolor="#FFFFFF"]; O8 [pos="4.5,2.5!", label="O", shape=circle, style=filled, fillcolor="#EA4335", width=0.15, height=0.15, fontcolor="#FFFFFF"]; O9 [pos="4,1.5!", label="O", shape=circle, style=filled, fillcolor="#EA4335", width=0.15, height=0.15, fontcolor="#FFFFFF"];

// Cations Ca1 [pos="1.5,1!", label="Ca", shape=circle, style=filled, fillcolor="#34A853", width=0.3, height=0.3, fontcolor="#FFFFFF"]; Ca2 [pos="3.5,1!", label="Ca", shape=circle, style=filled, fillcolor="#34A853", width=0.3, height=0.3, fontcolor="#FFFFFF"]; Na1 [pos="2.5,0!", label="Na", shape=circle, style=filled, fillcolor="#4285F4", width=0.25, height=0.25, fontcolor="#FFFFFF"];

// Hydrogen H1 [pos="0.7,1.3!", label="H", shape=circle, style=filled, fillcolor="#FFFFFF", width=0.1, height=0.1, fontcolor="#202124"];

// Edges representing bonds edge [color="#5F6368"]; Si1 -- O1; Si1 -- O2; Si1 -- O3; Si2 -- O4; Si2 -- O5; Si2 -- O6; Si3 -- O7; Si3 -- O8; Si3 -- O9; O3 -- Si2 [style=dashed]; // Bridging oxygen O6 -- Si3 [style=dashed]; // Bridging oxygen

Ca1 -- O1; Ca1 -- O3; Ca1 -- O4; Ca2 -- O5; Ca2 -- O7; Ca2 -- O9; Na1 -- O2; Na1 -- O8;

O5 -- H1 [style=dotted]; }

Caption: Simplified 2D representation of the Pectolite crystal structure.

Conclusion

The triclinic crystal system of Pectolite, characterized by its low symmetry and complex structure, presents a fascinating subject for crystallographic research. The detailed structural information, obtained through techniques like single-crystal X-ray diffraction, is fundamental to understanding its physical, chemical, and optical properties. This guide provides a foundational understanding of Pectolite's crystallography, offering valuable data and procedural insights for researchers in materials science, geology, and related fields. Further research into the structure-property relationships of Pectolite and its synthetic analogues may unveil new applications beyond its current use as a gemstone.

References

- 1. gemfame.com [gemfame.com]

- 2. Pectolite - Encyclopedia [le-comptoir-geologique.com]

- 3. Wollastonite – Mineral Properties, Photos and Occurrence [mineralexpert.org]

- 4. geo.libretexts.org [geo.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 13 Crystal Structures - Mineralogy [opengeology.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Spectroscopic Characteristics of Pectolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectolite, a sodium calcium silicate hydroxide mineral with the chemical formula NaCa₂(Si₃O₈)(OH), is a member of the wollastonite group.[1] Its crystalline structure and composition give rise to a unique spectroscopic signature that is valuable for its identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic properties of pectolite, focusing on Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and X-ray diffraction (XRD). Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers and scientists.

Molecular Structure and Vibrational Modes

Pectolite crystallizes in the triclinic system and is characterized by chains of silicate tetrahedra.[2] The fundamental vibrational modes of pectolite involve the stretching and bending of Si-O, O-Si-O, and O-H bonds within its crystal lattice. These vibrations are sensitive to the local chemical environment and long-range crystal structure, making vibrational spectroscopy a powerful tool for its analysis.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a material. The Raman spectrum of pectolite is characterized by a series of distinct peaks corresponding to specific molecular vibrations.

Quantitative Raman Data

The following table summarizes the key Raman bands observed for pectolite, along with their corresponding vibrational assignments.

| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference |

| ~1047 | Si-O Stretching | [3] |

| 1026 | Si-O stretching vibrations of linked Si₃O₈ units | [4][5] |

| 998 | Si-O stretching vibrations of Si₃O₈ units | [4][5] |

| 974 | Si-O stretching vibrations of Si₃O₈ units | [4][5] |

| ~936 | Hydroxyl deformation modes | [4][5] |

| ~706 | O-Si-O Bending | [3] |

| ~687 | O-Si-O Bending | [3] |

| ~667 | O-Si-O Bending | [3] |

| 653 | O-Si-O bending vibration of Si₃O₈ units | [4][5] |

| ~642 | O-Si-O Bending | [3] |

| 2700-3000 | O-H stretching vibrations of the OH units in pectolite | [4][5] |

Experimental Protocol: Raman Spectroscopy

A general protocol for the Raman analysis of pectolite is outlined below. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

2.2.1 Sample Preparation

-

Solid Samples: For bulk pectolite specimens, a flat, polished surface will yield the best results. If the sample is a loose aggregate, it can be mounted on a glass slide.[6]

-

Powdered Samples: Pectolite can be gently crushed to a fine powder using an agate mortar and pestle. The powder can then be pressed into a pellet or mounted on a suitable substrate.

2.2.2 Instrumentation and Data Acquisition (Example)

-

Spectrometer: A high-resolution Raman spectrometer, such as a Thermo Almega XR, is suitable for pectolite analysis.[5]

-

Laser Excitation: Common laser wavelengths for mineral analysis are 532 nm and 780 nm.[5] The choice of laser will depend on the sample's fluorescence characteristics; a longer wavelength may be necessary to reduce fluorescence.

-

Laser Power: The laser power should be optimized to maximize the Raman signal while avoiding sample damage. A typical starting point is 50% of a 150mW laser.[5]

-

Objective: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser onto the sample.

-

Spectral Range: The spectrometer should be set to acquire data over a range that covers the key vibrational modes of pectolite, typically from 100 cm⁻¹ to 4000 cm⁻¹.

-

Acquisition Time and Accumulations: The signal-to-noise ratio can be improved by increasing the acquisition time and the number of spectral accumulations.

2.2.3 Data Analysis

-

Baseline Correction: The raw Raman spectrum should be baseline-corrected to remove any background fluorescence.

-

Peak Identification: The corrected spectrum is then analyzed to identify the positions and relative intensities of the Raman peaks.

-

Database Comparison: The experimental spectrum can be compared to reference spectra from databases such as the RRUFF™ Project for positive identification.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is another powerful technique for probing the vibrational modes of minerals. It is complementary to Raman spectroscopy, as some vibrational modes that are weak in the Raman spectrum may be strong in the IR spectrum, and vice versa.

Quantitative IR Data

The following table summarizes the key IR absorption bands for pectolite and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 2700-3000 | OH stretching | [4] |

| ~1396 | OH bending | [8] |

| ~1026 | Si-O stretching | [4] |

| ~974 | Si-O stretching | [4] |

| ~936 | Hydroxyl deformation | [4] |

| 693 | O-Si-O bending | [3] |

| 689 | O-Si-O bending | [3] |

| 674 | O-Si-O bending | [3] |

| 667 | O-Si-O bending | [3] |

Experimental Protocol: FTIR Spectroscopy

3.2.1 Sample Preparation

-

KBr Pellet Method: A small amount of finely ground pectolite powder (1-2 mg) is mixed with approximately 200-300 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. This method requires minimal sample preparation.

3.2.2 Instrumentation and Data Acquisition (Example)

-

Spectrometer: A Fourier-transform infrared spectrometer, such as a Nicolet Magna 860 FTIR with a SensIR Durascope, is suitable for pectolite analysis.[9]

-

Spectral Range: The mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹) is typically used for mineral analysis.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is collected and subtracted from the sample spectrum.

3.2.3 Data Analysis

-

Baseline and ATR Correction: The spectrum may require baseline correction. If ATR was used, a correction algorithm may need to be applied.

-

Peak Analysis: The positions and intensities of the absorption bands are determined.

-

Spectral Matching: The resulting spectrum is compared with reference databases for identification.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystal structure of a material. For pectolite, powder XRD is used for identification by comparing its diffraction pattern to a known standard.

Quantitative XRD Data

The crystal system of pectolite is triclinic.[2] The following table provides an example of the unit cell parameters for pectolite.

| Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Triclinic | 7.8159(3) | 6.9539(2) | 6.8821(2) | 90.722(1) | 94.415(2) | 102.866(1) | [5] |

Experimental Protocol: Powder X-ray Diffraction

4.2.1 Sample Preparation

-

The pectolite sample should be ground to a fine, uniform powder (typically <10 µm) using a mortar and pestle or a micronizing mill to ensure random orientation of the crystallites.

-

The powder is then packed into a sample holder.

4.2.2 Instrumentation and Data Acquisition (Example)

-

Diffractometer: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.

-

Scan Range (2θ): A typical scan range for mineral identification is from 5° to 70° 2θ.

-

Step Size and Scan Speed: The step size and scan speed will determine the resolution and duration of the data collection.

4.2.3 Data Analysis

-

Phase Identification: The resulting diffraction pattern (a plot of intensity versus 2θ) is compared to a database of known mineral patterns, such as the ICDD (International Centre for Diffraction Data) database, for identification.

-

Unit Cell Refinement: If high-quality data is obtained, the unit cell parameters can be refined using appropriate software.

Visualizations

Experimental Workflow for Spectroscopic Analysis of Pectolite

Caption: Workflow for the spectroscopic characterization of pectolite.

Interrelationship of Spectroscopic Techniques for Pectolite Analysis

References

- 1. Identification of Corrosion Minerals Using Shortwave Infrared Hyperspectral Imaging [mdpi.com]

- 2. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 3. Database of Raman spectroscopy, X-ray diffraction and chemistry of minerals [minerals.gps.caltech.edu]

- 4. A vibrational spectroscopic study of the silicate mineral pectolite - NaCa₂Si₃O₈(OH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 6. researchgate.net [researchgate.net]

- 7. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 8. researchgate.net [researchgate.net]

- 9. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

An In-Depth Technical Guide to the Pectolite-Serandite Isomorphic Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomorphic series between the minerals pectolite and serandite. It details their crystallographic, chemical, and physical properties, outlines key experimental protocols for their analysis, and illustrates the logical workflow of their characterization and the fundamental relationships governing the series.

Introduction to the Pectolite-Serandite Series

The pectolite-serandite series represents a complete solid-solution series between two isostructural end-member minerals: the calcium-rich pectolite and the manganese-rich serandite.[1][2] This substitution of divalent calcium (Ca²⁺) and manganese (Mn²⁺) cations within a consistent silicate framework provides a model system for studying the effects of cation substitution on the crystal structure and physical properties of minerals. The general chemical formula for minerals in this series is Na(Ca,Mn)₂Si₃O₈(OH).[3]

The intermediate member of this series, where calcium and manganese are present in significant and roughly equal proportions, is known as schizolite.[2][4] Structurally, these minerals are inosilicates, characterized by single chains of silica tetrahedra. They crystallize in the triclinic system.[5] The substitution of the larger calcium ion by the smaller manganese ion leads to systematic changes in the unit cell dimensions, density, and optical properties across the series.

Quantitative Data Presentation

The following table summarizes the key quantitative data for the end-members and the intermediate member of the pectolite-serandite isomorphic series.

| Property | Pectolite (Ca₂NaSi₃O₈(OH)) | Schizolite (CaMnNaSi₃O₈(OH)) | Serandite (Mn₂NaSi₃O₈(OH)) |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P1 | P1 | P1 |

| Unit Cell Parameters | |||

| a | ~7.99 Å | ~7.86 Å | ~7.68 Å |

| b | ~7.04 Å | ~6.98 Å | ~6.89 Å |

| c | ~7.02 Å | ~6.91 Å | ~6.75 Å |

| α | ~90.5° | ~90.5° | ~90.5° |

| β | ~95.0° | ~94.5° | ~94.1° |

| γ | ~102.5° | ~102.6° | ~102.7° |

| Density (g/cm³) | 2.84 - 2.90[5][6] | ~3.09 (calculated)[4] | 3.32 - 3.34[3] |

| Mohs Hardness | 4.5 - 5[5] | 5[4] | 5 - 5.5[3] |

| Refractive Indices | |||

| nα | 1.594 - 1.610[5] | ~1.626[4] | 1.660 - 1.680[3] |

| nβ | 1.603 - 1.614[5] | ~1.630[4] | 1.664 - 1.682[3] |

| nγ | 1.631 - 1.642[5] | ~1.661[4] | 1.688 - 1.705[3] |

| Birefringence (δ) | 0.032 - 0.037[5] | ~0.035 | 0.028 - 0.045[3] |

| Color | Colorless, white, pale pink, greenish, pale blue[5] | Pale red or pink to brownish[4] | Pale pink, salmon-red, orange, brown[3] |

Experimental Protocols

The characterization of minerals within the pectolite-serandite series relies on a combination of analytical techniques to determine their chemical composition, crystal structure, and physical properties. The two primary techniques are X-ray Diffraction (XRD) and Electron Microprobe Analysis (EMPA).

X-ray Diffraction (XRD) for Structural Analysis

Objective: To determine the crystal structure, unit cell parameters, and phase purity of a sample from the pectolite-serandite series.

Methodology:

-

Sample Preparation:

-

A small, representative portion of the mineral sample is ground to a fine powder (typically <10 μm) in an agate mortar and pestle to ensure random orientation of the crystallites.

-

The powder is then mounted onto a sample holder, often by pressing it into a shallow cavity or mixing it with a binder on a low-background sample plate.

-

-

Instrumentation and Data Collection:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

The instrument is set to scan over a 2θ range of approximately 5° to 70°, with a step size of 0.02° and a count time of 1-2 seconds per step.

-

The goniometer scans through the angles, and the detector records the intensity of the diffracted X-rays at each angle.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.

-

The peak positions are used to calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).

-

The set of d-spacings and their relative intensities serve as a "fingerprint" for the mineral, which can be compared to databases (e.g., the ICDD Powder Diffraction File) for phase identification.

-

For detailed structural analysis, the entire diffraction pattern can be refined using the Rietveld method. This allows for the precise determination of unit cell parameters, bond lengths, bond angles, and site occupancies of Ca and Mn in the M1 and M2 sites.

-

Electron Microprobe Analysis (EMPA) for Chemical Composition

Objective: To obtain quantitative chemical analysis of the mineral, specifically the relative amounts of Ca, Mn, Na, Si, and other minor or trace elements.

Methodology:

-

Sample Preparation:

-

A fragment of the mineral is embedded in an epoxy resin and polished to a flat, mirror-like finish (typically with a final polish using 0.25 μm diamond paste).

-

The polished surface is then coated with a thin layer of carbon to make it electrically conductive, which is necessary to prevent charging under the electron beam.

-

-

Instrumentation and Data Collection:

-

An electron microprobe analyzer is used, which focuses a high-energy beam of electrons onto the polished surface of the sample.

-

The instrument is calibrated using well-characterized standard materials with known chemical compositions for each element to be analyzed.

-

The electron beam is rastered over a small area (or focused on a single point) of the sample, causing the atoms to emit characteristic X-rays.

-

Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of the characteristic X-rays for each element of interest.

-

-

Data Analysis:

-

The measured X-ray intensities from the sample are compared to those from the standards.

-

A ZAF correction (or similar matrix correction) is applied to the raw data to account for the effects of atomic number (Z), absorption (A), and fluorescence (F) that can influence the measured X-ray intensities.

-

The corrected data yields the weight percent of the oxides of the constituent elements (e.g., CaO, MnO, Na₂O, SiO₂), which can then be used to calculate the mineral's chemical formula.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual frameworks for the study of the pectolite-serandite isomorphic series.

References

Color variations in Pectolite and their causes

An in-depth analysis of the chromogenic mechanisms in Pectolite, a sodium calcium silicate hydroxide mineral with the chemical formula NaCa₂Si₃O₈(OH), reveals a fascinating interplay of trace element substitution and crystal structure. While typically white to gray, Pectolite exhibits a range of colors, the causes of which have been a subject of scientific investigation, particularly for its rare blue variety, Larimar.[1][2] This guide synthesizes the current understanding of Pectolite coloration for researchers and professionals in materials science and geology.

Overview of Pectolite Coloration

Pectolite's color is primarily dictated by the presence of trace metal cations substituting for Calcium (Ca²⁺) within its crystal lattice.[3] The pure form of Pectolite, lacking these impurities, is typically colorless or white.[3][4] The introduction of specific transition metals, even in minute quantities, can induce vibrant coloration.

Common Pectolite Color Varieties and Their Causes:

-

Blue (Larimar): The coveted sky-blue to turquoise-blue color of Larimar, found exclusively in the Dominican Republic, was initially attributed to Copper (Cu²⁺).[3][5][6] However, more recent and detailed analyses have identified Vanadium (V), likely in the V⁴⁺ state, as the primary chromophore for the blue hue.[3][7]

-

Green: Greenish shades in Pectolite are predominantly caused by the presence of Iron (Fe²⁺), often in combination with Vanadium.[3] Some research also suggests that Chromium (Cr) can act as a chromophore, resulting in a green color.[1]

-

Pink to Orange: A substitution of Manganese (Mn²⁺) for Ca²⁺ results in pink to orange hues. This forms a series with the mineral Sérandite (Na(Mn²⁺,Ca)₂Si₃O₈(OH)).[3][8]

-

Yellow: The presence of iron impurities can also lead to yellow Pectolite.[1]

-

White/Gray/Colorless: These varieties are largely devoid of transition metal impurities that cause color.[1][3] The white appearance in some massive forms can also be attributed to the scattering of light by numerous small fibrous crystals, a phenomenon known as the Rayleigh effect.[9]

Quantitative Analysis of Chromophores

The correlation between trace element concentration and color has been established through various analytical techniques. Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) has been particularly crucial in quantifying the elemental composition of different color zones within Pectolite samples.

| Pectolite Color | Element | Concentration | Reference |

| Dark-Blue | Vanadium (V) | 134 ppm | Bente et al. (1991) cited in[3] |

| Light-Blue | Vanadium (V) | 67 ppm | Bente et al. (1991) cited in[3] |

| Light-Blue | Copper (CuO) | 0.01 wt% | Unnamed early study cited in[3] |

| Dark-Blue | Copper (CuO) | 0.03 wt% | Unnamed early study cited in[3] |

| Greenish | Vanadium (V) | 2 ppm | Bente et al. (1991) cited in[3] |

| White | Vanadium (V) | 4 ppm | Bente et al. (1991) cited in[3] |

| Blue Pectolite | Vanadium (V) | 143 ppm | Espí (2017) cited in[3] |

| Blue Pectolite | Copper (Cu) | 58 ppm | Espí (2017) cited in[3] |

Note: "ppm" denotes parts per million. "wt%" denotes weight percent.

These data highlight the strong correlation between Vanadium content and the intensity of the blue coloration. Recent studies confirm that while elements like copper, iron, and titanium are present in the host rock, it is primarily vanadium and iron that are incorporated into the Pectolite structure to produce its color.[3]

Chromogenic Mechanism and Logical Relationships

The coloration mechanism in Pectolite is based on the substitution of the Ca²⁺ ion by transition metal ions (V⁴⁺, Fe²⁺, Mn²⁺) in the crystal structure. This substitution creates color centers that absorb specific wavelengths of light, with the transmitted light producing the observed color.

Experimental Protocols

The characterization of Pectolite and the determination of its chromophores involve a suite of analytical techniques.

Sample Preparation

Samples are typically prepared as polished thick sections (for micro-analysis) or thin sections (for optical microscopy) from raw Pectolite-bearing rock. For powder-based methods, a portion of the sample is carefully separated and ground to a fine, homogeneous powder.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)

This is a key technique for quantifying trace element concentrations.

-

Objective: To determine the precise concentration of trace elements (V, Fe, Cu, etc.) in specific color zones of the Pectolite sample.

-

Methodology:

-

A high-energy laser is focused on a pre-selected spot on the surface of a polished sample.

-

The laser ablates a microscopic amount of material, creating a fine aerosol.

-

This aerosol is transported by an inert carrier gas (e.g., Argon) into the plasma torch of an ICP-MS instrument.

-

The high-temperature plasma (~10,000 K) atomizes and ionizes the sample particles.

-

The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

A detector counts the ions at each mass, and the data is compared against certified reference materials to calculate the absolute concentrations of the elements of interest.

-

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To identify the specific wavelengths of light absorbed by the chromophores in Pectolite, which is directly related to the observed color.

-

Methodology:

-

A polished, parallel-sided section of the Pectolite sample is prepared.

-

The sample is placed in the path of a beam of light that scans across the ultraviolet and visible range (typically 200-800 nm).

-

A detector measures the intensity of light that passes through the sample at each wavelength.

-

The resulting spectrum shows absorption peaks at the wavelengths corresponding to the energy transitions of the electrons in the chromogenic ions (e.g., V⁴⁺, Fe²⁺). The combination of these absorption features determines the final color.[3]

-

X-Ray Diffraction (XRD)

-

Objective: To confirm the mineral identity as Pectolite and determine its crystal structure.[1]

-

Methodology:

-

A powdered sample is placed in the XRD instrument.

-

A beam of monochromatic X-rays is directed at the sample.

-

As the sample is rotated, the X-rays are diffracted by the crystalline lattice planes.

-

A detector records the angles and intensities of the diffracted beams.

-

The resulting diffraction pattern is a unique "fingerprint" of the mineral, which is compared to reference patterns in a database (e.g., the ICDD Powder Diffraction File) for definitive identification.

-

Conclusion

The color variations in Pectolite are primarily controlled by the presence and concentration of transition metal impurities within its crystal structure. Advanced analytical techniques have shown that Vanadium (V⁴⁺) is the main cause of the blue color in the Larimar variety, while Iron (Fe²⁺) is responsible for greenish hues. Other elements like Manganese (Mn²⁺) and Chromium (Cr) can produce pink and green colors, respectively. The absence of these chromophores results in the more common white or colorless Pectolite. Future research may focus on the precise valence states of these ions and their exact coordination within the Pectolite lattice to further refine the understanding of these beautiful natural colors.

References

- 1. geologyscience.com [geologyscience.com]

- 2. Pectolite - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. geologyscience.com [geologyscience.com]

- 5. Larimar - Wikipedia [en.wikipedia.org]

- 6. What is Larimar? Its Properties and Uses – Geology In [geologyin.com]

- 7. researchgate.net [researchgate.net]

- 8. Pectolite: Serene Gemstone [gemfame.com]

- 9. marahlago.com [marahlago.com]

A Technical Guide to the Classification and Characterization of Pectolite

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: In-depth analysis of Pectolite's classification within the inosilicate group, its physicochemical properties, and standard experimental protocols for its characterization.

Introduction

Pectolite, a sodium calcium hydroxide inosilicate, is a mineral of significant interest due to its distinct crystal structure and formation in diverse geological environments.[1] First described in 1828, its name is derived from the Greek words pektos ("compacted") and lithos ("stone"), alluding to its typically compact, fibrous aggregates.[1] While commonly white to gray, a notable blue variety known as Larimar, found exclusively in the Dominican Republic, is highly prized as a gemstone.[2][3] This guide provides a detailed classification of pectolite within the silicate mineral framework, summarizes its key quantitative properties, and outlines the standard experimental methodologies used for its definitive characterization.

Hierarchical Classification of Pectolite

Pectolite is classified within the silicate class, the largest and most complex group of minerals. Its structural arrangement of silica tetrahedra places it into progressively more specific categories. The fundamental building block of all silicate minerals is the (SiO₄)⁴⁻ tetrahedron.[3] The classification scheme is based on the manner in which these tetrahedra are linked by sharing oxygen atoms.

Pectolite's classification pathway is as follows:

-

Class: Silicates: Minerals containing silicon and oxygen.

-

Subclass: Inosilicates (Chain Silicates): Characterized by silica tetrahedra linked into chains.[3] Inosilicates are further divided into single-chain and double-chain structures.

-

Group: Single-Chain Inosilicates: Each tetrahedron shares two of its four oxygen atoms with adjacent tetrahedra, forming a continuous chain with a silicon-to-oxygen ratio of 1:3.[4]

-

Subgroup: Wollastonite Group: Pectolite is a member of the Wollastonite group of single-chain inosilicates.[5] Minerals in this group are characterized by a repeating unit of three tetrahedra within their chain structure.

-

Mineral: Pectolite: A specific member of the Wollastonite group with the ideal chemical formula NaCa₂(Si₃O₈)(OH).[1][6]

Structural and Chemical Properties